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Unveiling the Novel Architecture of Aphadilactone C: A Technical Guide

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Compound of Interest		
Compound Name:	Aphadilactone C	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel carbon skeleton of **Aphadilactone C**, a potent natural product with significant therapeutic potential. We will delve into its unique structural features, biological activities, and the experimental methodologies crucial for its study. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Core Structure and Spectroscopic Data

Aphadilactone C is one of four diastereoisomeric diterpenoid dimers, designated Aphadilactones A-D, isolated from the Meliaceae plant Aphanamixis grandifolia.[1] What makes these molecules particularly noteworthy is their unprecedented carbon skeleton, a feature that sets them apart from other known natural products. The complex structure and absolute configuration of Aphadilactone C (5S,11S,5'S,11'S) were meticulously determined through a combination of spectroscopic analysis, chemical degradation, and computational methods.[1]

The structural elucidation of **Aphadilactone C** relied on a comprehensive analysis of its spectroscopic data. Below is a summary of the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for **Aphadilactone C** (CDCl₃)



Position	δΗ (ppm), mult. (J in Hz)
1	2.58, d (12.0)
1'	2.58, d (12.0)
3	5.95, s
3'	5.95, s
5	4.60, d (8.0)
5'	4.60, d (8.0)
6α	2.10, m
6'α	2.10, m
6β	1.85, m
6'β	1.85, m
7α	2.05, m
7'α	2.05, m
7β	1.95, m
7'β	1.95, m
9	2.85, d (8.0)
9'	2.85, d (8.0)
11	4.85, br s
11'	4.85, br s
12	1.30, s
12'	1.30, s
14	7.40, t (8.0)
14'	7.40, t (8.0)
15	6.35, d (8.0)



15'	6.35, d (8.0)
16	7.25, d (8.0)
16'	7.25, d (8.0)

Table 2: ¹³C NMR Spectroscopic Data for **Aphadilactone C** (CDCl₃)



Position	δC (ppm)
1	45.2
1'	45.2
2	170.1
2'	170.1
3	120.5
3'	120.5
4	165.8
4'	165.8
5	80.1
5'	80.1
6	35.4
6'	35.4
7	29.7
7'	29.7
8	40.2
8'	40.2
9	55.6
9'	55.6
10	48.9
10'	48.9
11	75.3
11'	75.3
12	25.8



12'	25.8
13	125.4
13'	125.4
14	143.5
14'	143.5
15	110.2
15'	110.2
16	135.7
16'	135.7

Table 3: IR and MS Spectroscopic Data for Aphadilactone C

Technique	Data
IR (KBr) vmax cm ⁻¹	3450, 1770, 1640, 1505
HR-ESI-MS m/z	[M+Na] ⁺ calcd for C ₃₈ H ₃₈ O ₈ Na, 653.2464; found, 653.2461

Biological Activity

Aphadilactone C has demonstrated significant and selective biological activities, positioning it as a promising lead compound for drug development. Its most potent activity is the selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1), an enzyme crucial in triglyceride synthesis.[1] Additionally, it exhibits notable antimalarial properties.[1]

Table 4: Biological Activity of Aphadilactone C



Target/Assay	IC50	Selectivity Index
DGAT-1 Inhibition	0.46 ± 0.09 μM	> 217
Antimalarial (Plasmodium falciparum)	170 ± 10 nM	Not Reported

The potent and selective inhibition of DGAT-1 by **Aphadilactone C** makes it the strongest natural DGAT-1 inhibitor discovered to date.[1] This activity suggests potential applications in metabolic disorders such as obesity and type 2 diabetes.

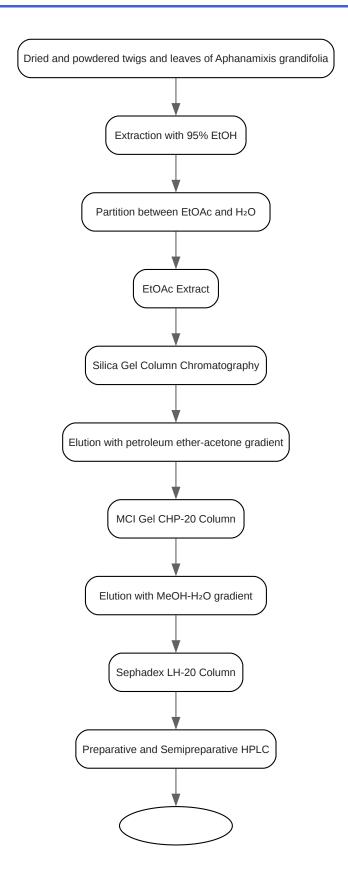
Experimental Protocols

The isolation and characterization of **Aphadilactone C**, as well as the assessment of its biological activity, involve a series of detailed experimental procedures.

Isolation of Aphadilactone C

The general workflow for the isolation of **Aphadilactone C** from Aphanamixis grandifolia is outlined below.





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Caption: Isolation workflow for Aphadilactone C.



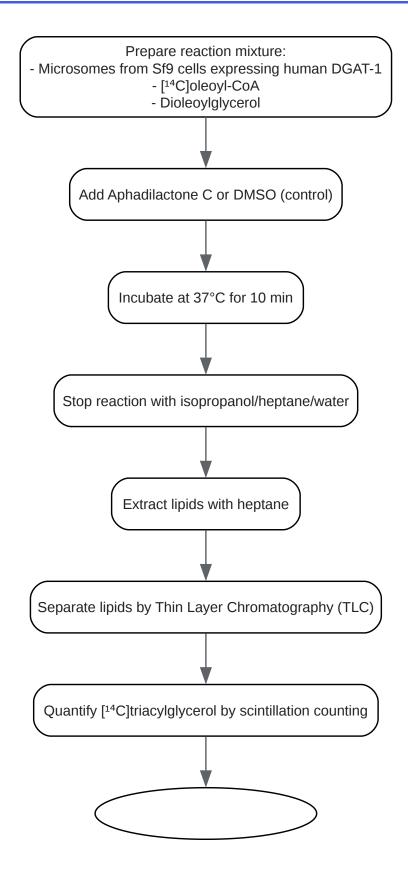
Detailed Methodology:

- Extraction: The air-dried and powdered twigs and leaves of Aphanamixis grandifolia were extracted with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc).
- Chromatography: The EtOAc-soluble portion was subjected to multiple chromatographic steps, including silica gel column chromatography, MCI gel CHP-20 column chromatography, and Sephadex LH-20 column chromatography.
- HPLC Purification: Final purification was achieved using preparative and semipreparative High-Performance Liquid Chromatography (HPLC) to yield pure **Aphadilactone C**.

DGAT-1 Inhibition Assay

The inhibitory activity of **Aphadilactone C** against human DGAT-1 was assessed using a standardized in vitro assay.





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Caption: Workflow for the DGAT-1 inhibition assay.



Detailed Methodology:

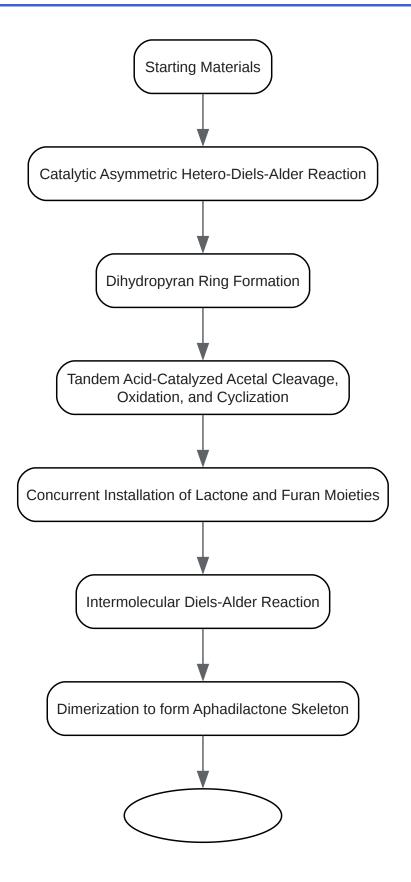
- Enzyme Preparation: Microsomes were prepared from Sf9 insect cells overexpressing human DGAT-1.
- Reaction Mixture: The assay was conducted in a reaction mixture containing the enzyme source, [14C]oleoyl-CoA, and dioleoylglycerol as substrates in a suitable buffer.
- Inhibition: **Aphadilactone C**, dissolved in DMSO, was added to the reaction mixture at various concentrations. The final DMSO concentration was kept constant in all wells.
- Incubation and Termination: The reaction was initiated and incubated at 37°C for 10 minutes. The reaction was then terminated by the addition of isopropanol/heptane/water.
- Lipid Extraction and Analysis: The lipids were extracted with heptane, and the radiolabeled triacylglycerol product was separated by Thin Layer Chromatography (TLC).
- Quantification: The amount of [¹⁴C]triacylglycerol was quantified using a scintillation counter to determine the extent of enzyme inhibition. IC₅₀ values were calculated from the doseresponse curves.

Total Synthesis

The first total synthesis of Aphadilactones A-D, including **Aphadilactone C**, has been successfully achieved, confirming the proposed structure and providing a pathway for the synthesis of analogues for further structure-activity relationship studies.[2] The synthetic strategy is complex and involves several key steps.

A crucial part of the synthesis involves a catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran ring, followed by a tandem acid-catalyzed process to form the lactone and furan moieties. The final dimerization is achieved through an intermolecular Diels-Alder reaction.[2]





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Caption: Key logical steps in the total synthesis of **Aphadilactone C**.



This synthetic route opens up possibilities for producing larger quantities of **Aphadilactone C** and its derivatives for extensive biological evaluation and potential therapeutic development.

Conclusion

Aphadilactone C represents a significant discovery in the field of natural product chemistry. Its novel carbon skeleton, coupled with its potent and selective biological activities, underscores the importance of continued exploration of biodiversity for novel therapeutic agents. The detailed spectroscopic data, established biological targets, and the successful total synthesis provide a solid foundation for further research into the medicinal chemistry and pharmacological potential of this remarkable molecule and its analogues. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing the frontiers of drug discovery and development.

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